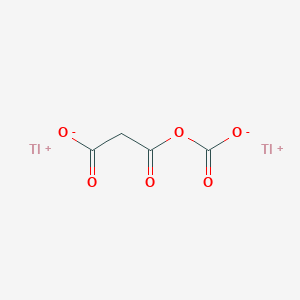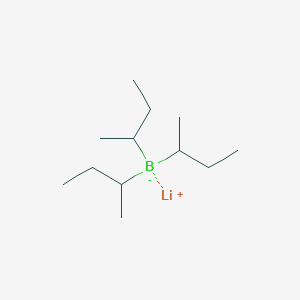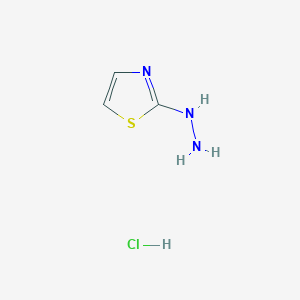
Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate
Vue d'ensemble
Description
“Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate” is a chemical compound. It is also known as “Dithallium Malonate” or "Dithallium (I) propanedioate" . It is composed mainly of Thallium . It is an extremely hazardous substance .
Physical And Chemical Properties Analysis
“Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate” has weak oxidizing or reducing powers. Redox reactions can still occur. The majority of compounds in this class are slightly soluble or insoluble in water .Applications De Recherche Scientifique
Synthesis and Structural Characterization
Dithallium(III)-containing compounds, such as the 30-tungsto-4-phosphate [Tl2Na2(H2O)2{P2W15O56}2]16-, have been synthesized and structurally characterized, representing significant advancements in the field of discrete thallium-containing polyoxometalates. These studies involve solid-state and solution techniques, including NMR spectroscopy, to understand the stability and structure of these complexes in solution. For instance, the bioactivity of such polyanions against bacteria and Leishmania has been explored, highlighting their potential biomedical applications (Ayass et al., 2018).
NMR Spectroscopy Applications
Dithallium(III) transferrin and its derivatives have been characterized using NMR spectroscopy. This approach provides a robust method to monitor the occupancy of binding sites in proteins. The use of thallium in NMR spectroscopy offers a way to explore the structural aspects of proteins and their interactions with metal ions, which is crucial in understanding protein function and structure (Bertini et al., 1983).
Chemical Synthesis and Reactivity
Research into the chemoselective addition of organolithium reagents to BF(2) complexes of 3-oxopropanoates, including those involving dithallium(1+) derivatives, has been conducted. This methodology allows for the preparation of various 1,3-dioxa-BF(2) complexes, leading to the formation of 1,3-diketones from 3-oxopropanoates. Such studies are pivotal in organic synthesis, providing new routes for the preparation of complex organic compounds (Štefane, 2010).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of compounds containing dithallium, such as dithallium phthalocyanine, have been extensively studied. These investigations involve determining the crystal structure at various temperatures and exploring the molecular arrangements in these compounds. Understanding the crystal and molecular structures is essential for applications in materials science and nanotechnology (Janczak & Kubiak, 1993).
Safety And Hazards
Propriétés
IUPAC Name |
3-carboxylatooxy-3-oxopropanoate;thallium(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O6.2Tl/c5-2(6)1-3(7)10-4(8)9;;/h1H2,(H,5,6)(H,8,9);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRSTSUOSNUUHN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(=O)OC(=O)[O-].[Tl+].[Tl+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2O6Tl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648749 | |
| Record name | Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate | |
CAS RN |
61971-47-9 | |
| Record name | Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-Benzyl-7-oxa-4-azaspiro[2.5]octane](/img/structure/B1592843.png)




